N-Methylpiperidin-1-amine hydrochloride is classified as an amine and belongs to the family of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom. The specific compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to act as a nucleophile in chemical reactions. It can also be referred to as N-methylpiperidine or N-methylpiperidin-1-amine when not in its hydrochloride form.
The synthesis of N-Methylpiperidin-1-amine hydrochloride can be achieved through several methods:
The molecular formula for N-Methylpiperidin-1-amine hydrochloride is . The structure consists of a piperidine ring with a methyl group attached to the nitrogen atom at position one.
N-Methylpiperidin-1-amine hydrochloride participates in various chemical reactions:
The mechanism of action for N-Methylpiperidin-1-amine hydrochloride primarily involves its role as a nucleophile in various organic transformations. Its basic nature allows it to readily accept protons and participate in electrophilic attacks:
N-Methylpiperidin-1-amine hydrochloride has significant applications across various fields:
Piperidine derivatives constitute a privileged structural motif in pharmaceutical chemistry, forming the core scaffold of numerous therapeutic agents across diverse therapeutic categories. The significance of N-Methylpiperidin-1-amine hydrochloride (CAS 120088-53-1) extends from its utility as a synthetic intermediate to its presence in bioactive molecules. Piperidine-containing compounds represent fundamental building blocks in drug design due to their favorable physicochemical properties, conformational flexibility, and capacity for structural diversification. Statistical analyses reveal that piperidine and its derivatives feature in >20 classes of pharmaceuticals, including antipsychotics, antivirals, anticancer agents, and analgesics, underscoring their versatile pharmacological profiles [10].
The incorporation of piperidine nuclei enables critical drug-target interactions through hydrogen bonding, cation-π interactions, and van der Waals forces. Specifically, N-Methylpiperidin-1-amine hydrochloride exemplifies structural features that enhance bioavailability: (1) the tertiary amine facilitates salt formation (hydrochloride) for improved solubility; (2) N-methylation modulates basicity; and (3) the chair conformation allows optimal positioning of pharmacophoric elements. Recent FDA approvals (2021-2023) highlight the continued relevance of piperidine scaffolds in drug development, particularly in oncology and CNS disorders [8]. For instance, drugs like abemaciclib (CDK4/6 inhibitor) and cariprazine (dopamine partial agonist) incorporate N-methylpiperazine derivatives, demonstrating structural parallels to N-Methylpiperidin-1-amine [8].
Table 1: FDA-Approved Piperidine-Containing Drugs (2021-2023)
Drug Name | Therapeutic Category | Biological Target | Piperidine Substitution Pattern |
---|---|---|---|
Adagrasib | Oncology (NSCLC) | KRASG12C inhibitor | N-Arylpiperazine derivative |
Fezolinetant | Women's Health | NK3 receptor antagonist | N-Ethyl-N-methylpiperazinium salt |
Zavegepant | Neurology (Migraine) | CGRP receptor antagonist | N-Acylated piperidine |
Mitapivat | Hematology | Pyruvate kinase activator | N-Alkylpiperazine |
N-Methylation of piperidine induces profound conformational and electronic alterations that critically influence biological activity and pharmacokinetics. In N-Methylpiperidin-1-amine hydrochloride, methylation converts the secondary amine to a tertiary amine, yielding a hydrochloride salt with enhanced aqueous solubility and altered membrane permeability. Key structural consequences include:
Steric and Electronic Effects: N-Methylation reduces the hydrogen-bond-donating capacity while maintaining hydrogen-bond-accepting potential. This modification decreases desolvation penalties during target binding, potentially enhancing affinity for hydrophobic binding pockets. Comparative studies of piperidine versus N-methylpiperidine derivatives demonstrate significantly improved blood-brain barrier (BBB) penetration in methylated analogs, as quantified by Central Nervous System Multiparameter Optimization (CNS MPO) scores . For example, N-methylpiperidine derivatives typically exhibit CNS MPO scores >4.0, predicting favorable CNS exposure, whereas non-methylated analogs often score <2.5.
Conformational Preferences: Piperidine rings exhibit chair conformations with equatorial N-methyl group preference. X-ray crystallographic studies of N,N′-dimethyl-N,N′-diphenylurea derivatives reveal that N-methylation shifts conformational equilibrium toward cis-cis orientations, enabling optimal π-π stacking interactions between aromatic systems [4]. This stereoelectronic effect facilitates target engagement in kinase inhibitors (e.g., palbociclib) where the methylated piperazine ring positions aryl groups for optimal binding.
Physicochemical Optimization: N-Methylation increases log P by ~0.5-1.0 units compared to non-methylated analogs while maintaining pKa within the 7.5-8.5 range—ideal for membrane permeability and solubility balance. These modifications directly impact pharmacokinetic parameters, including metabolic stability and oral bioavailability [10].
Table 2: Impact of N-Methylation on Piperidine Properties
Property | Piperidine | N-Methylpiperidine | Effect of Methylation |
---|---|---|---|
pKa (conj. acid) | 11.22 | 10.25* | Reduced basicity |
log P (neutral) | 0.84 | 1.42 | Increased lipophilicity |
H-Bond Donor Count | 1 | 0 | Elimination of HBD |
Molar Volume (cm³/mol) | 80.2 | 93.6 | Increased steric bulk |
CNS MPO Score | 2.1 | 4.3 | Enhanced BBB penetration potential |
*Estimated value for N-Methylpiperidin-1-amine
The therapeutic application of piperidine derivatives spans over a century, evolving from natural product isolations to rational drug design. Historical milestones include:
Early Natural Product Discoveries (1828-1950s): Piperidine's identification in black pepper alkaloids (piperine) by Hans Christian Ørsted (1820) laid the foundation for medicinal exploration. Friedrich Wöhler's synthesis of urea (1828) marked organic chemistry's emergence, enabling systematic heterocyclic chemistry development [5]. The isolation of coniine (piperidine alkaloid from poison hemlock) demonstrated neurotoxic properties, revealing piperidine's biological potential. By the 1950s, synthetic approaches to piperidine derivatives accelerated, particularly for neuropharmacological agents.
Synthetic Expansion Era (1960s-1990s): The development of Curtius rearrangement methodologies enabled efficient conversion of carboxylic acids to amines, facilitating piperidine functionalization [7]. This period witnessed the emergence of haloperidol (butyrophenone antipsychotic, 1958) and diphenidol (anti-emetic, 1960s), featuring N-methylpiperidine subunits. Concurrently, hydrogenation technologies advanced, with catalytic pyridine reduction becoming the industrial standard for piperidine synthesis [10]. Heterogeneous catalysts (Raney Ni, Pd/C) enabled large-scale production of substituted piperidines, including N-methyl derivatives.
Modern Targeted Therapeutics (2000s-Present): Rational drug design leveraged piperidine's versatility for kinase inhibition, receptor modulation, and epigenetic targeting. Key advances include:(a) Stereoselective Synthesis: Transition-metal-catalyzed hydrogenations (e.g., Ru, Ir, Rh catalysts) provide access to stereodefined piperidines. Beller's cobalt catalysts achieve cis-selective pyridine hydrogenation in water, while iridium complexes enable enantioselective routes to 2-substituted piperidines (e.g., 11β-HSD1 inhibitors) [10].(b) Functionalization Techniques: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) combined with hydrogenation allows one-pot assembly of complex N-methylpiperidine derivatives, exemplified in donepezil synthesis [10].(c) Computational Design: Structure-based optimization of N-methylpiperidine-containing drugs (e.g., palbociclib) exploits conformational preferences for selective target engagement.
N-Methylpiperidin-1-amine hydrochloride embodies this historical progression, serving as both a structural motif in bioactive compounds and a versatile synthon for modern medicinal chemistry. Its synthesis typically proceeds via N-methylation of piperidin-4-one oxime followed by reduction, or via reductive amination of 4-piperidone [4].
Table 3: Evolution of Key Synthetic Methods for N-Methylpiperidine Derivatives
Era | Synthetic Method | Key Advance | Limitations |
---|---|---|---|
Pre-1950s | Natural product extraction | Isolation of bioactive piperidines (e.g., coniine) | Low yields, limited scalability |
1950s-1980s | Catalytic hydrogenation | Industrial-scale pyridine reduction | High pressure/temperature requirements |
Curtius rearrangement | Carboxylic acid → amine conversion | Azide handling safety concerns | |
1990s-2010s | Transition metal catalysis | Enantioselective hydrogenations | Catalyst cost, functional group tolerance |
Reductive amination | Direct N-alkylation | Over-alkylation side products | |
2020s-Present | Flow chemistry/C-H functionalization | Mild conditions, step economy | Reaction scope limitations |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9